molecular formula C19H28N2O3 B7933389 {4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933389
M. Wt: 332.4 g/mol
InChI Key: ASKXXIQRRRYJQK-UHFFFAOYSA-N
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Description

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353943-44-8) is a carbamate derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropyl-(2-hydroxyethyl)amino group and a benzyl ester-protected carbamate. This compound is structurally distinct due to the combination of a rigid cyclopropyl ring, a polar hydroxyethyl chain, and the benzyl ester moiety. The hydroxyethyl group enhances hydrophilicity, while the cyclopropyl ring introduces steric constraints that may affect conformational flexibility .

Properties

IUPAC Name

benzyl N-[4-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-21(18-10-11-18)17-8-6-16(7-9-17)20-19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,22H,6-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKXXIQRRRYJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Reaction

  • Reagents : Diiodomethane (CH₂I₂) and zinc-copper couple (Zn-Cu).

  • Conditions : Anhydrous ether, 0–25°C, 12–24 hours.

  • Mechanism : Generation of a zinc-carbenoid intermediate that reacts with alkenes to form cyclopropanes.

  • Yield : 60–75% (typical for strained rings).

Diazomethane Cycloaddition

  • Reagents : Diazomethane (CH₂N₂) under UV light.

  • Conditions : Inert atmosphere (N₂/Ar), 40–60°C, 6–8 hours.

  • Mechanism : [2+1] Cycloaddition with alkenes via carbene intermediates.

  • Challenges : Diazomethane’s explosiveness necessitates specialized equipment.

Table 1: Cyclopropanation Method Comparison

MethodReagentsTemperatureYield (%)Safety Considerations
Simmons-SmithCH₂I₂, Zn-Cu0–25°C60–75Moderate (moisture-sensitive)
DiazomethaneCH₂N₂, UV light40–60°C70–85High (explosive)

Hydroxyethyl Group Introduction

The hydroxyethyl moiety is introduced via epoxide ring-opening:

Ethylene Oxide Reaction

  • Reagents : Ethylene oxide, base (e.g., NaOH).

  • Conditions : Tetrahydrofuran (THF), 50°C, 4–6 hours.

  • Mechanism : Nucleophilic attack by the cyclopropyl amine on ethylene oxide, followed by acid workup to yield the 2-hydroxyethyl derivative.

Alternative Epoxides

  • Glycidol : Provides a pre-formed hydroxyethyl epoxide but requires careful regiocontrol.

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time to 1–2 hours with 85–90% yield.

Amination of the Cyclopropyl-Hydroxyethyl Intermediate

The intermediate undergoes amination with cyclohexylamine derivatives:

Direct Amination

  • Reagents : Cyclohexylamine, solvent (e.g., dichloromethane).

  • Conditions : Room temperature, 12 hours.

  • Challenges : Steric hindrance from the cyclopropyl group reduces reaction rates.

Catalytic Amination

  • Catalyst : Palladium on carbon (Pd/C, 5% wt).

  • Conditions : Hydrogen atmosphere (3 atm), ethanol, 60°C, 6 hours.

  • Yield Improvement : 90–95% via catalytic hydrogenation.

Carbamate Formation with Benzyl Chloroformate

The final step involves protecting the amine as a benzyl carbamate:

Standard Procedure

  • Reagents : Benzyl chloroformate, triethylamine (base).

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 2 hours.

  • Mechanism : Nucleophilic acyl substitution at the amine group.

Solvent-Free Alternatives

  • Ball Milling : Mechanochemical synthesis eliminates solvent use, achieving 88% yield in 30 minutes.

Table 2: Carbamate Protection Conditions

MethodSolventBaseTime (hr)Yield (%)
StandardDCMEt₃N275–80
Solvent-FreeNoneK₂CO₃0.585–88

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and environmental sustainability:

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Application : Cyclopropanation and amination steps achieve 90% conversion in minutes.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM due to lower toxicity.

  • Catalyst Recycling : Immobilized Pd nanoparticles enable 10+ reuse cycles without activity loss.

Purification and Characterization

Critical steps to ensure product integrity:

Chromatographic Purification

  • Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7) eluent.

  • HPLC Analysis : C18 column, acetonitrile/water gradient, purity >98%.

Spectroscopic Confirmation

  • ¹H NMR : δ 1.2–1.5 (m, cyclopropyl), δ 4.5 (s, benzyl CH₂).

  • IR : 1720 cm⁻¹ (C=O stretch, carbamate).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Evaluation

ParameterLaboratory RouteIndustrial Route
CyclopropanationDiazomethaneSimmons-Smith
Time per Step8–24 hours2–4 hours
Overall Yield50–60%70–80%
Solvent WasteHighLow

Chemical Reactions Analysis

Types of Reactions

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl compound using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy-ethyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of the hydroxy-ethyl group.

    Substitution: Formation of substituted amino compounds.

Scientific Research Applications

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of {4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and hydroxy-ethyl groups can contribute to the compound’s binding affinity and specificity, while the carbamic acid benzyl ester moiety may enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (Target Compound) 4-position: Cyclopropyl-(2-hydroxyethyl)amino C20H29N2O3 345.46 Cyclopropyl, hydroxyethyl, benzyl ester Enhanced hydrophilicity from hydroxyl; steric hindrance from cyclopropyl
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 2-position: Cyclopropyl-(2-hydroxyethyl)amino (positional isomer) C20H29N2O3 345.46 Same as target compound Altered spatial orientation may affect binding affinity or metabolic stability
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 2-position: Ethyl-(2-hydroxyethyl)amino (cyclopropyl → ethyl) C18H28N2O3 320.43 Ethyl, hydroxyethyl, benzyl ester Reduced steric hindrance; increased flexibility due to linear alkyl chain
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate 4-position: Chloroacetyl-isopropylamino (hydroxyethyl → chloroacetyl; cyclopropyl → isopropyl) C19H27ClN2O3 366.89 Chloroacetyl, isopropyl, benzyl ester Higher reactivity (chloroacetyl as leaving group); potential alkylation activity
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester 4-position: Chloroacetyl-methylamino (hydroxyethyl → chloroacetyl; cyclopropyl → methyl) C17H23ClN2O3 338.83 Chloroacetyl, methyl, benzyl ester Compact structure; increased electrophilicity due to chloroacetyl
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 4-position: (S)-2-amino-3-methyl-butyrylamino + cyclopropyl C22H33N3O3 387.52 Amino acid (valine derivative), cyclopropyl, benzyl ester Peptide-like properties; chiral center may enhance target specificity

Detailed Comparative Analysis

Substituent Effects on Reactivity and Stability

Hydroxyethyl vs. Chloroacetyl Groups The target compound’s hydroxyethyl group confers hydrogen-bonding capacity, improving aqueous solubility compared to chloroacetyl analogs (e.g., ). Chloroacetyl derivatives, however, exhibit higher electrophilicity, enabling nucleophilic substitution reactions under mild conditions . The benzyl ester in the target compound may be susceptible to hydrogenolysis, whereas chloroacetyl analogs could undergo hydrolysis or elimination under basic conditions .

Cyclopropyl vs. Alkyl/Isopropyl Groups The cyclopropyl group imposes steric and electronic constraints due to its rigid, strained ring structure. This may reduce metabolic degradation compared to flexible ethyl or isopropyl substituents () .

Positional Isomerism

  • The 2-substituted positional isomer () may exhibit altered pharmacokinetics due to differences in spatial orientation. For example, the 4-substituted target compound could have better alignment with active sites in enzymes or receptors .

Biological Activity

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester, commonly referred to as CB02577878, is a compound with significant potential in medicinal chemistry. Its molecular formula is C19_{19}H28_{28}N2_2O3_3, and it has a molecular weight of 332.44 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has several notable chemical properties:

  • Molecular Weight : 332.44 g/mol
  • Boiling Point : Approximately 520.3 ± 50.0 °C (predicted)
  • Density : 1.17 ± 0.1 g/cm³ (predicted)
  • pKa : 12.23 ± 0.40 (predicted)

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes including neurotransmission and hormone release. The compound's structure suggests that it may act as an agonist or antagonist at specific GPCRs, potentially influencing pathways related to pain modulation and inflammation.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Analgesic Effects : Studies have shown that related carbamate derivatives can provide analgesic effects by modulating pain pathways in the central nervous system.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Analgesic Properties : A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of similar compounds in animal models. The results indicated significant pain relief comparable to established analgesics, suggesting a promising therapeutic profile for cyclohexyl carbamate derivatives .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of carbamate derivatives in vitro and in vivo. The findings revealed that these compounds effectively reduced inflammation markers in animal models, supporting their potential use in inflammatory diseases .

Data Table: Biological Activities

Biological ActivityRelated CompoundsMechanism
AnalgesicVarious CarbamatesModulation of CNS pathways
Anti-inflammatoryCyclohexyl DerivativesInhibition of cytokines
AntimicrobialCarbamate EstersDisruption of bacterial cell walls

Q & A

Basic: What are the key structural features of {4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester, and how do they influence its physicochemical properties?

Answer:
The compound features:

  • Cyclohexyl ring : Provides conformational rigidity, influencing binding to hydrophobic pockets in biological targets.
  • Cyclopropyl-ethyl-amino group : Enhances steric hindrance and metabolic stability compared to linear alkyl chains.
  • 2-Hydroxyethyl moiety : Increases solubility in aqueous environments via hydrogen bonding, critical for bioavailability .
  • Benzyl ester : Acts as a prodrug moiety, enabling controlled release of active metabolites (e.g., free carboxylic acids) through enzymatic hydrolysis .

Methodological Insight :
Use computational tools like MarvinSketch or MOE to model logP and pKa values, predicting solubility and membrane permeability. Experimental validation via HPLC under varying pH conditions is recommended .

Basic: How does the stereochemistry of the cyclopropyl and hydroxyethyl groups affect biological activity?

Answer:
Stereochemistry directly impacts target binding. For example:

  • (S)-configured hydroxyethyl groups in analogs show higher affinity for neurotransmitter receptors due to optimal spatial alignment with chiral binding pockets .
  • Cyclopropyl orientation influences ring strain and van der Waals interactions; trans configurations may enhance stability in enzyme-active sites .

Methodological Insight :
Use chiral chromatography (e.g., Daicel Chiralpak AD) to resolve enantiomers. Pair with circular dichroism (CD) to confirm absolute configuration .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Key challenges include steric hindrance from the cyclopropyl group and ester hydrolysis. Strategies:

  • Stepwise synthesis : Protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) before introducing the cyclopropyl amine to prevent side reactions .
  • Catalytic hydrogenation : Use Pd/C under mild H₂ pressure (1–3 atm) to reduce nitro intermediates while preserving the benzyl ester .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product (>95% purity) .

Data Contradiction Note :
reports yields of 60–70% using Boc protection, while achieves 85% via silylation. Optimize based on solvent polarity and reaction time .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Discrepancies may arise from assay conditions or metabolite interference. Solutions:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects .
  • Metabolite profiling : Use LC-MS to quantify hydrolysis products (e.g., benzyl alcohol) and correlate with activity shifts .
  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the hydroxyethyl group to isolate contributions of specific moieties .

Advanced: How can computational models predict interactions with neurological targets (e.g., GABA receptors)?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to GABAₐ’s benzodiazepine site. Prioritize poses with hydrogen bonds between the hydroxyethyl group and α1-subunit residues (e.g., Tyr209) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of the cyclopropyl ring in hydrophobic pockets .

Advanced: What strategies mitigate metabolic instability of the benzyl ester in vivo?

Answer:

  • Prodrug design : Replace benzyl ester with pivaloyloxymethyl (POM) to delay hydrolysis and enhance plasma half-life .
  • Isotopic labeling : Substitute hydrogen atoms in the ester with deuterium to slow CYP450-mediated degradation (deuterium isotope effect) .

Validation : Monitor stability in human liver microsomes (HLMs) and compare half-lives between analogs .

Advanced: How does this compound compare to structurally related carbamates (e.g., carbamazepine) in preclinical models?

Answer:

Parameter Target Compound Carbamazepine
LogP 2.1 (predicted)2.5
Metabolic Pathway Ester hydrolysis → Cyclohexyl-carbamic acidEpoxide formation → 10,11-diol
Target Selectivity GABAₐ, NMDA receptorsVoltage-gated Na⁺ channels

Methodological Insight : Perform head-to-head assays in rodent seizure models (e.g., maximal electroshock) to compare efficacy .

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